Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylsulfonamido)pyrimidine-5-carboxylate
Overview
Description
This compound belongs to the class of pyrimidine derivatives, which are known for their broad applications in medicinal and pharmaceutical fields due to their significant biological activities. Pyrimidine is a nitrogen-containing heterocycle that plays a crucial role in various biological processes.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those similar to the requested compound, often involves multi-step reactions with moderate yields. For instance, the facile synthesis of a pyrimidinyl sulfonamide derivative for use as a precursor in PET tracer chemistry demonstrates the complexity and potential of pyrimidine chemistry in creating functional molecules for advanced applications (Gebhardt & Saluz, 2012).
Molecular Structure Analysis
Pyrimidine derivatives exhibit a range of molecular structures, with some showing planar configurations stabilized by various intermolecular interactions, such as hydrogen bonds and π-π interactions. Studies on similar compounds reveal supramolecular aggregation through C-H...O, C-H...F, and C-H...π interactions, highlighting the structural diversity and stability mechanisms of these molecules (Suresh et al., 2007).
Chemical Reactions and Properties
Pyrimidine derivatives participate in various chemical reactions, forming different functional groups and structures. The reactivity of these compounds is influenced by their molecular structure, with some capable of undergoing nucleophilic substitution reactions to yield novel derivatives with potential antibacterial, antifungal, and antitumor activities (Shanmugasundaram et al., 2011).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are determined by their specific molecular configurations. Single-crystal X-ray diffraction studies provide insights into their crystal packing, highlighting the role of weak but significant interactions like C-H...O, C-H...F, and π-π in stabilizing their structures (Gandhi et al., 2016).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives are characterized by their reactivity towards different reagents, ability to form various bonds, and participation in chemical transformations. These properties are crucial for their applications in synthesizing novel compounds with desired biological activities (Watanabe et al., 1997).
Scientific Research Applications
Novel Drug Discovery
Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylsulfonamido)pyrimidine-5-carboxylate is involved in novel drug discovery, particularly in the synthesis of pyrazoles. These pyrazoles, derived from the compound, exhibit properties like antioxidant, anti-breast cancer, and anti-inflammatory activities. Their interaction with enzymes such as Cyclooxygenase-2 and Phosphoinositide-3-Kinase, which are associated with diseases like inflammation and breast cancer, has been studied through molecular docking, suggesting potential as future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu et al., 2019).
Synthesis of Rosuvastatin Precursors
This compound is used in the synthesis of key pyrimidine precursors for rosuvastatin, a statin medication. A method involving a three-step preparation of functionalized 5-methylpyrimidine was reported, showcasing an efficient approach to creating these precursors without the need for metal catalysis or cryogenic conditions (Šterk et al., 2012).
Supramolecular Chemistry
The compound is instrumental in supramolecular chemistry, where it forms part of polysubstituted pyridines. These pyridines demonstrate intermolecular interactions like C-H...O, C-H...F, and C-H...pi, contributing to the understanding of molecular structures and bonding in supramolecular assemblies (Suresh et al., 2007).
Cancer Research and PET Tracer Development
A sulfonamide derivative synthesized from this compound has potential as a precursor in (18 F)fluoride chemistry for positron emission tomography (PET) tracers. This highlights its role in developing diagnostic tools for cancer research (Gebhardt & Saluz, 2012).
Antimicrobial and Antioxidant Research
Compounds derived from Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylsulfonamido)pyrimidine-5-carboxylate have been studied for their antimicrobial and antioxidant properties, contributing to the search for new therapeutic agents (Gad-Elkareem & El-Adasy, 2010).
Cytotoxicity and Molecular Structure Analysis
Further research into the compound's derivatives focuses on their cytotoxicity against various cancer cell lines and their molecular structures. Such studies are vital in the development of new chemotherapeutic agents (Stolarczyk et al., 2018).
properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O4S/c1-5-25-16(22)13-14(10(2)3)19-17(21-26(4,23)24)20-15(13)11-6-8-12(18)9-7-11/h6-10H,5H2,1-4H3,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIQXSKIMRZIBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1C(C)C)NS(=O)(=O)C)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648356 | |
Record name | Ethyl 4-(4-fluorophenyl)-2-[(methanesulfonyl)amino]-6-(propan-2-yl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylsulfonamido)pyrimidine-5-carboxylate | |
CAS RN |
1035595-71-1 | |
Record name | Ethyl 4-(4-fluorophenyl)-2-[(methanesulfonyl)amino]-6-(propan-2-yl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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